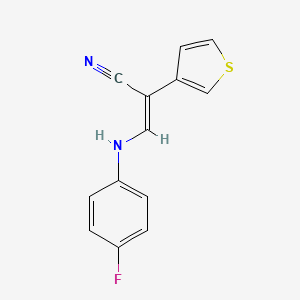

3-(4-Fluoroanilino)-2-(3-thienyl)acrylonitrile

Description

3-(4-Fluoroanilino)-2-(3-thienyl)acrylonitrile is an organic compound that belongs to the class of acrylonitriles. These compounds are characterized by the presence of a nitrile group attached to an acryl group. The compound features a fluoroaniline moiety and a thienyl group, which contribute to its unique chemical properties.

Properties

IUPAC Name |

(Z)-3-(4-fluoroanilino)-2-thiophen-3-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2S/c14-12-1-3-13(4-2-12)16-8-11(7-15)10-5-6-17-9-10/h1-6,8-9,16H/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZORWQOLOPAAY-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC=C(C#N)C2=CSC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/C=C(\C#N)/C2=CSC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoroanilino)-2-(3-thienyl)acrylonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoroaniline and 3-thiophene carboxaldehyde.

Condensation Reaction: The 4-fluoroaniline undergoes a condensation reaction with 3-thiophene carboxaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

Formation of Acrylonitrile: The resulting intermediate is then reacted with acrylonitrile under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and acrylonitrile addition reactions.

Catalysts: Employing catalysts to increase the reaction rate and yield.

Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoroanilino)-2-(3-thienyl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluoroaniline moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-(4-Fluoroanilino)-2-(3-thienyl)acrylonitrile has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluoroanilino)-2-(3-thienyl)acrylonitrile involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile

- 3-(4-Bromoanilino)-2-(3-thienyl)acrylonitrile

- 3-(4-Methoxyanilino)-2-(3-thienyl)acrylonitrile

Uniqueness

3-(4-Fluoroanilino)-2-(3-thienyl)acrylonitrile is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and methoxy analogs.

Biological Activity

3-(4-Fluoroanilino)-2-(3-thienyl)acrylonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a complex structure that includes:

- A fluoroaniline moiety, which is known for enhancing biological activity through increased lipophilicity and bioavailability.

- A thienyl group, which contributes to the compound's electronic properties and may influence its interaction with biological targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. In a study evaluating various derivatives of 2,3-diaryl acrylonitrile, it was found that several compounds demonstrated significant antiproliferative effects against human cancer cell lines, including HeLa and HCT116. The most potent analogs had IC50 values as low as 0.13 μM, suggesting strong efficacy comparable to established anticancer agents like taxol .

The antitumor activity is believed to stem from the compound's ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation. The presence of the cyano group in the acrylonitrile structure is crucial for its biological activity, likely facilitating interactions with cellular targets .

Structure-Activity Relationship (SAR)

Understanding the SAR is pivotal for optimizing the biological activity of this compound. Key observations include:

- Fluorine Substitution : Fluorine enhances lipophilicity and can improve cellular uptake.

- Thienyl Group : The thiophene ring can modulate electronic properties, potentially affecting binding affinity to target proteins.

Case Studies

- Antitumor Efficacy : A study involving derivatives of acrylonitrile demonstrated that modifications in the aniline and thiophene moieties significantly impacted antitumor efficacy. Compounds with electron-withdrawing groups showed enhanced activity against cancer cell lines .

- Antimicrobial Testing : Compounds structurally similar to this compound were tested against multi-drug resistant strains, revealing promising results that warrant further investigation into their potential as antibiotic adjuvants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.